molecular formula C14H23NO4S B7544285 N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide

N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide

Cat. No. B7544285
M. Wt: 301.40 g/mol
InChI Key: UUYBORDKBZKCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been found to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurological disorders.

Mechanism of Action

N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide works by inhibiting the activity of the enzyme Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key regulator of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide leads to the activation of various signaling pathways that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been found to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide is its specificity towards GSK-3β. It has been found to have minimal off-target effects and is therefore a useful tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of GSK-3β. Another area of research is the investigation of the potential therapeutic applications of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide in the treatment of various diseases. In addition, further studies are needed to elucidate the precise mechanism of action of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide and its effects on various signaling pathways.

Synthesis Methods

The synthesis of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide involves several steps. The first step involves the reaction of 2-methoxybenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. This is followed by the reaction of the resulting product with isopropylmagnesium chloride. The final step involves the treatment of the product with hydrochloric acid to obtain N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide.

Scientific Research Applications

N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells. In addition, N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-methoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-5-12(9-16)15-20(17,18)14-8-11(10(2)3)6-7-13(14)19-4/h6-8,10,12,15-16H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYBORDKBZKCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide

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